molecular formula C17H21N3O2 B6971724 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole

3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole

Cat. No.: B6971724
M. Wt: 299.37 g/mol
InChI Key: IMRSOSQTQLJUIY-UHFFFAOYSA-N
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Description

3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole is a complex organic compound that features a combination of indole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through cyclization reactions. The indole moiety can be introduced via a coupling reaction with the oxadiazole intermediate. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds .

Scientific Research Applications

3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and oxadiazole derivatives, such as:

Uniqueness

What sets 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole apart is its unique combination of the indole and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10-11(2)18-14-7-6-12(8-13(10)14)21-9-15-19-16(20-22-15)17(3,4)5/h6-8,18H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRSOSQTQLJUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OCC3=NC(=NO3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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